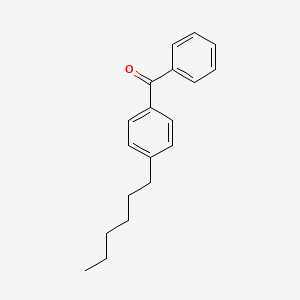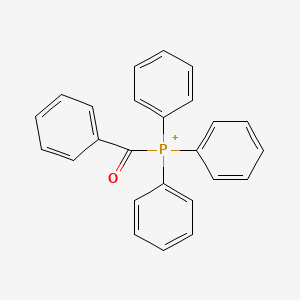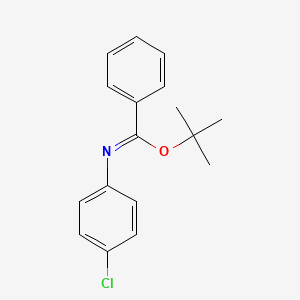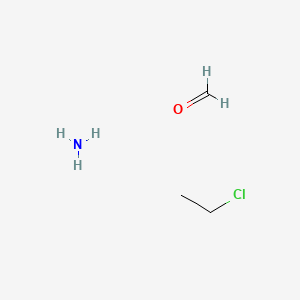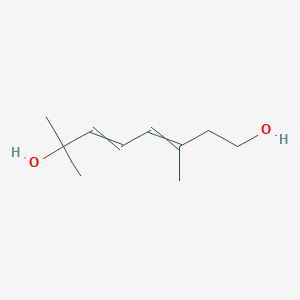
3,7-Dimethylocta-3,5-diene-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-3,5-diene-1,7-diol is an organic compound with the molecular formula C10H18O2. It is a type of terpenediol, which is a class of compounds known for their presence in essential oils and their biological activities. This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-diene-1,7-diol can be achieved through several methods. One common approach involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol via the rearrangement of the chiral 2,3-epoxy alcohol, with the system Ph3P, pyridine, I2, and H2O, is described .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-3,5-diene-1,7-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups and a conjugated diene system makes it reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like tosyl chloride (TsCl) can convert the hydroxyl groups into better leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-3,5-diene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex terpenoids and other natural products.
Biology: The compound’s biological activity makes it a subject of interest in studies related to its effects on various biological systems.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma and volatility.
Wirkmechanismus
The mechanism by which 3,7-Dimethylocta-3,5-diene-1,7-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The conjugated diene system may also play a role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): This compound has a similar structure but differs in the position of the double bonds.
2,6-Dimethylocta-3,7-diene-2,6-diol: Another similar compound with different positions of the hydroxyl groups and double bonds.
3,7-Dimethylocta-2,6-diene-1,4-diol (Rosiridol): Found in the rhizomes of Rhodiola rosea, this compound has a different arrangement of hydroxyl groups and double bonds.
Uniqueness
3,7-Dimethylocta-3,5-diene-1,7-diol is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62875-09-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3,7-dimethylocta-3,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4-5,7,11-12H,6,8H2,1-3H3 |
InChI-Schlüssel |
KASLFMQMPVSXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC(C)(C)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


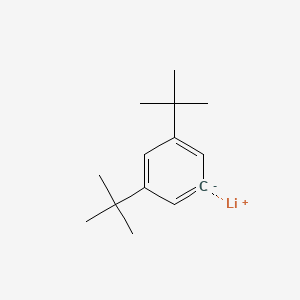
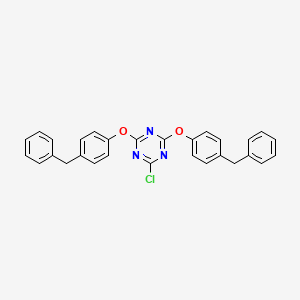
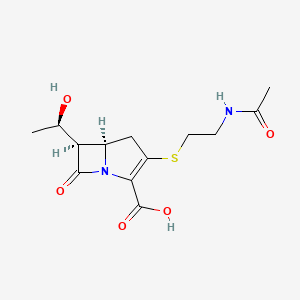

![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

